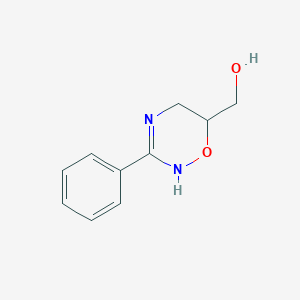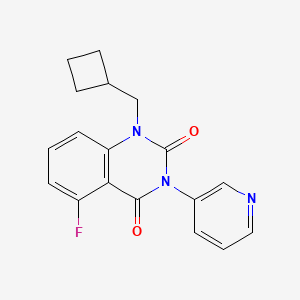
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol is a heterocyclic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol It is characterized by the presence of a 1,2,4-oxadiazine ring fused with a phenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with glyoxal to form a hydrazone intermediate, which then undergoes cyclization with formaldehyde to yield the desired oxadiazine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazine ring can be reduced under hydrogenation conditions to yield a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)formaldehyde or (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)carboxylic acid .
Aplicaciones Científicas De Investigación
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and antiviral agent.
Mecanismo De Acción
The mechanism of action of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antiviral effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of key cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)ethanol: Similar structure with an ethanol moiety instead of methanol.
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)amine: Contains an amine group instead of methanol.
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid: Features an acetic acid group instead of methanol.
Uniqueness
What sets (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methanol moiety allows for specific interactions and modifications that are not possible with other similar compounds .
Propiedades
IUPAC Name |
(3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-7-9-6-11-10(12-14-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSRARAJZRPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC(=N1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654548.png)
![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)
![N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)
![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)





![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)
![1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2654565.png)
![4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)

